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Compound of Interest

Compound Name:
N-(4-methylphenyl)-N-

phenylformamide

CAS No.: 10386-91-1

Cat. No.: B14714785

Get Quote

Synthesis, Reactivity, and Industrial Applications
Executive Summary
N,N-Diarylformamides (e.g., N,N-diphenylformamide, DPF) represent a specialized class of

amides distinct from their ubiquitous dialkyl counterparts (like DMF). Characterized by the

electron-withdrawing nature of two aryl rings attached to the nitrogen, these compounds exhibit

unique electronic and steric properties. Unlike DMF, which is a nucleophilic solvent and

reagent, N,N-diarylformamides are typically crystalline solids with significantly reduced basicity.

This guide dissects the structural dynamics, synthetic pathways, and reactivity profiles of N,N-

diarylformamides. We move beyond basic textbook definitions to explore their utility as milder

Vilsmeier-Haack reagents, solid-state carbon monoxide (CO) reservoirs, and precursors for

hole-transport materials (HTMs) in organic electronics.

Structural Dynamics & Physical Chemistry
The reactivity of N,N-diarylformamides is dictated by the competition between conjugation and

steric hindrance.
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Electronic Deficit: The nitrogen lone pair is delocalized into both the carbonyl group and the

two phenyl rings. This "three-way" conjugation significantly reduces the electron density

available for the carbonyl oxygen, making DPF less nucleophilic than DMF.

Propeller Conformation: Steric repulsion between the ortho-hydrogens of the phenyl rings

prevents coplanarity. The molecule adopts a "propeller" shape, which impacts the rotational

barrier of the formyl group.

Rotational Barrier: The C-N rotational barrier in N,N-diphenylformamide is approximately 19–

20 kcal/mol. While high enough to observe distinct rotamers at low temperatures in NMR, it

allows for interconversion at elevated reaction temperatures.

Table 1: Physicochemical Comparison (DMF vs. DPF)

Feature
N,N-Dimethylformamide
(DMF)

N,N-Diphenylformamide
(DPF)

Physical State Liquid (bp 153°C) Crystalline Solid (mp 70–73°C)

Nitrogen Basicity Moderate
Low (delocalized into aryl

rings)

Vilsmeier Reactivity High (Standard Reagent)
Attenuated (Selective

Reagent)

Stability Hydrolyzes in acid/base
Stable solid; Decarbonylates at

high T

Synthetic Methodologies
Synthesis of N,N-diarylformamides is non-trivial compared to alkyl amides due to the low

nucleophilicity of diarylamines (e.g., diphenylamine). Standard acylation often fails without

activation.

A. Chemical Activation Strategy (Recommended)
Direct reaction with formic acid is sluggish. The use of Acetic Formic Anhydride (AFA)—

generated in situ—is the industry standard for high-yield synthesis under mild conditions.
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Mechanism:

Formic acid reacts with acetic anhydride to form AFA.

AFA, being a mixed anhydride, is a potent electrophile.

The weakly nucleophilic diarylamine attacks the formyl carbon (sterically more accessible

than the acetyl carbon).

B. Catalytic & Emerging Methods
Recent advancements utilize Triflic Anhydride (

) as a promoter to generate highly reactive iminium triflate intermediates, enabling formylation
in minutes rather than hours.
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Figure 1: Comparative synthetic pathways for N,N-diarylformamides showing thermal (top) and

activated (bottom) routes.

Reactivity & Mechanistic Utility[2][3]
The "Attenuated" Vilsmeier-Haack Reagent
The Vilsmeier-Haack reaction typically uses DMF/POCl
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to form a chloroiminium salt (Vilsmeier reagent). Replacing DMF with N,N-diphenylformamide
yields a reagent with distinct properties:

Lower Electrophilicity: The phenyl rings stabilize the positive charge on the nitrogen less

effectively than methyl groups (inductive withdrawal), but the steric bulk hinders nucleophilic

attack.

Selectivity: This reagent is milder, making it suitable for formylating highly sensitive electron-

rich substrates (e.g., furan derivatives) where DMF/POCl

might cause polymerization or over-reaction.

Solid-State CO Reservoir
A "Green Chemistry" application of N,N-diarylformamides is their use as Carbon Monoxide

(CO) releasing molecules (CORMs).

Reaction:

Utility: Provides ultra-pure, dry CO for palladium-catalyzed carbonylation reactions without

the need for high-pressure gas cylinders. The byproduct (diphenylamine) is a solid that is

easily recycled.
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Figure 2: Mechanism of Vilsmeier reagent formation using N,N-diphenylformamide.

Applications in Drug Discovery & Electronics
Pharmaceutical Scaffolds
The diarylamide motif is a bioisostere for urea and biaryl ether linkages.

Tubulin Inhibitors: N,N-diarylformamide derivatives have shown potency as tubulin

polymerization inhibitors, targeting the colchicine binding site. The "propeller" shape mimics

the twisted conformation of bioactive biaryls.

Antimicrobial Agents: Metal complexes (e.g., Ag(I), Co(III)) coordinated via N,N-

diarylformamidine ligands (derived from the formamide) exhibit significant antibacterial

activity against Gram-negative strains.
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Organic Electronics (OLEDs & OPVs)
N,N-Diarylformamides serve as critical precursors for Hole Transport Materials (HTMs).

Pathway: Formylation of diphenylamine followed by condensation yields complex

arylamines.

Material Relevance: Triphenylamine (TPA) derivatives, essential for perovskite solar cells

and OLEDs, are often synthesized via intermediates that require the protection or activation

of the nitrogen center, where the formyl group plays a pivotal role in directing regioselectivity

during halogenation steps.

Experimental Protocols
Protocol 1: Synthesis of N,N-Diphenylformamide (AFA Method)
This protocol avoids the use of hazardous acid chlorides.

Reagents: Diphenylamine (10 mmol), Formic Acid (98%, 15 mL), Acetic Anhydride (20

mmol).

Activation: In a dry round-bottom flask, mix formic acid and acetic anhydride. Stir at 0°C for

30 minutes to generate acetic formic anhydride.

Addition: Add diphenylamine (solid) in portions to the stirring mixture.

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO

, 20% EtOAc/Hexane).

Workup: Pour mixture into ice water (100 mL). The product will precipitate as a solid.

Purification: Filter the solid, wash with saturated NaHCO

(to remove acid traces) and water. Recrystallize from ethanol/water.

Yield: Expect 85–90% of white crystals (mp 72–73°C).

Protocol 2: Vilsmeier Formylation of Indole using DPF
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Use this when high regioselectivity is required.

Reagent Prep: Dissolve N,N-diphenylformamide (1.1 eq) in dry 1,2-dichloroethane (DCE).

Add POCl

(1.1 eq) dropwise at 0°C. Stir for 30 mins. Note: Precipitation may occur.[1]

Substrate Addition: Add Indole (1.0 eq) dissolved in DCE.

Heating: Heat to 60°C for 2 hours.

Hydrolysis: Cool to RT, add Sodium Acetate solution (2M) and stir vigorously for 1 hour.

Isolation: Extract with DCM, dry over MgSO

, and concentrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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